molecular formula C13H21N3O3S2 B2870444 8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1428378-81-7

8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2870444
CAS No.: 1428378-81-7
M. Wt: 331.45
InChI Key: SDOGILAPEUUMEN-UHFFFAOYSA-N
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Description

8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H21N3O3S2 and its molecular weight is 331.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

CHEMBL4542697, also known as 8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane, primarily targets the human muscarinic M5 receptor . The muscarinic M5 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the nervous system.

Mode of Action

CHEMBL4542697 acts as an antagonist at the human muscarinic M5 receptor . This means it binds to the receptor and inhibits its normal function. Specifically, it inhibits the acetylcholine-induced calcium response, which is a key part of the signaling pathway activated by the muscarinic M5 receptor .

Biochemical Pathways

This receptor is part of the G protein-coupled receptor family and is involved in various cellular responses, including the regulation of heart rate and smooth muscle contraction .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

The result of CHEMBL4542697’s action would be the inhibition of the muscarinic M5 receptor, leading to a decrease in the receptor’s normal cellular responses . This could potentially alter various physiological processes, depending on the specific role of the M5 receptor in different tissues.

Action Environment

The action, efficacy, and stability of CHEMBL4542697 could be influenced by various environmental factors. These might include the pH and composition of the bodily fluids it comes into contact with, the presence of other drugs or substances that could interact with it, and individual patient factors such as age, sex, and health status .

Properties

IUPAC Name

8-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S2/c1-10-12(11(2)15(3)14-10)21(17,18)16-6-4-13(5-7-16)19-8-9-20-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOGILAPEUUMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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